

Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromocyclobutane-1-carboxylic acid

Cat. No.: B3419184

[Get Quote](#)

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with precisely defined three-dimensional (3D) architectures is paramount. Such scaffolds offer a powerful tool to navigate the complexities of biological targets, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable building blocks. The inherent puckered conformation of the cyclobutane ring provides a rigid framework that can orient substituents into distinct spatial vectors, a feature that is highly sought after in rational drug design.[\[1\]](#)

This guide focuses on a specific, functionalized cyclobutane derivative: **3-Bromocyclobutane-1-carboxylic acid**. This molecule serves as a versatile synthetic intermediate, combining the conformational rigidity of the cyclobutane core with two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid group is a common pharmacophore and provides a convenient point for amide bond formation or other conjugations, while the bromine atom can be utilized in a variety of cross-coupling reactions or nucleophilic displacements to introduce further molecular complexity.[\[2\]](#)[\[3\]](#) This technical guide will provide a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, and potential applications of this important building block in the context of drug discovery and development.

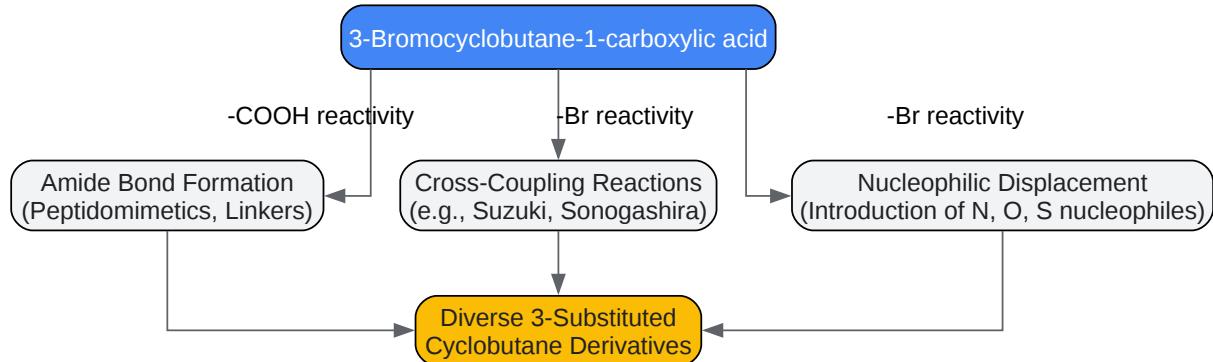
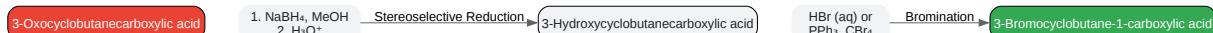
IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is **3-Bromocyclobutane-1-carboxylic acid**. According to IUPAC nomenclature rules for substituted cycloalkanes, the carboxylic acid functional group

is assigned the highest priority and the carbon to which it is attached is designated as position 1 of the cyclobutane ring. The substituents are then numbered to give the lowest possible locants. In this case, the bromine atom is located at the 3-position.[\[4\]](#)

The molecule can exist as two diastereomers: cis and trans, depending on the relative stereochemistry of the bromine and carboxylic acid groups.

Physicochemical and Safety Data



A summary of the key physicochemical properties of **3-Bromocyclobutane-1-carboxylic acid** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₅ H ₇ BrO ₂	PubChem [4]
Molecular Weight	179.01 g/mol	PubChem [4]
CAS Number	1378752-12-5	PubChem [4]
Appearance	White solid (predicted)	---
Topological Polar Surface Area	37.3 Å ²	PubChem [4]

Safety and Handling: **3-Bromocyclobutane-1-carboxylic acid** is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

A direct, one-step synthesis of **3-Bromocyclobutane-1-carboxylic acid** is not readily available in the literature. However, a plausible and efficient multi-step synthesis can be designed starting from the commercially available 3-oxocyclobutanecarboxylic acid.[\[5\]](#) The overall synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419184#iupac-name-of-3-bromocyclobutane-1-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com